molecular formula C25H27ClN2O B4538375 7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B4538375
M. Wt: 406.9 g/mol
InChI Key: MIGFLOHXCCTTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, ethylphenyl, and piperidine-carbonyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and carbonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically conducted in acidic or basic media.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Reactions are usually performed in anhydrous solvents.

    Substitution: Common reagents include halogenating agents and nucleophiles. Reactions often require specific catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: Shares the quinoline core but lacks the additional functional groups.

    2-(4-Ethylphenyl)quinoline: Similar structure but without the chloro and piperidine-carbonyl groups.

    8-Methylquinoline: Contains the methyl group but lacks the other substituents.

Uniqueness

7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(4-methylpiperidine-1-carbonyl)quinoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O/c1-4-18-5-7-19(8-6-18)23-15-21(25(29)28-13-11-16(2)12-14-28)20-9-10-22(26)17(3)24(20)27-23/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGFLOHXCCTTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
Reactant of Route 6
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE

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